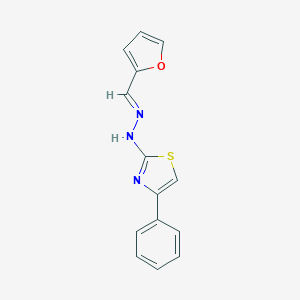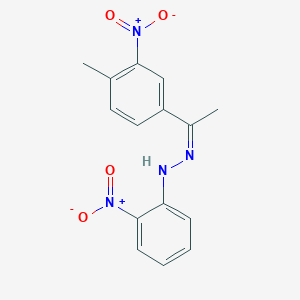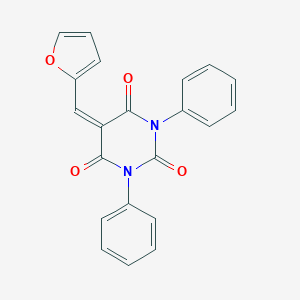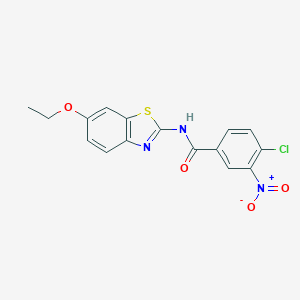![molecular formula C15H13ClN2OS B420839 2-{[2-(4-Clorofenoxi)etil]tio}-1H-bencimidazol](/img/structure/B420839.png)
2-{[2-(4-Clorofenoxi)etil]tio}-1H-bencimidazol
Descripción general
Descripción
. Este compuesto ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la endocrinología y la inmunología.
Aplicaciones Científicas De Investigación
CLP-3094 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto herramienta para estudiar el receptor de andrógenos y GPR142.
Biología: Investigado por sus efectos en las vías de señalización celular que involucran receptores de andrógenos y GPR142.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de andrógenos y GPR142.
Mecanismo De Acción
CLP-3094 ejerce sus efectos al inhibir la función de unión 3 (BF3) del receptor de andrógenos y al antagonizar el receptor acoplado a proteína G 142 (GPR142). Al inhibir BF3, CLP-3094 reduce la actividad transcripcional del receptor de andrógenos, lo cual es crucial para el crecimiento y la supervivencia de las células dependientes de andrógenos. Como antagonista de GPR142, CLP-3094 inhibe la capacidad del receptor para aumentar los niveles intracelulares de calcio y la acumulación de inositol fosfato, modulando así la secreción de insulina y las respuestas inflamatorias .
Análisis Bioquímico
Biochemical Properties
CLP-3094 interacts with GPR142, a receptor highly expressed in the pancreas and immune system . The interaction between CLP-3094 and GPR142 inhibits the secretion of insulin from islets induced by L-tryptophan and other agonists .
Cellular Effects
In cellular processes, CLP-3094 has been shown to have anti-inflammatory activity in a mouse arthritis model . It influences cell function by inhibiting insulin secretion, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, CLP-3094 exerts its effects by binding to GPR142 and inhibiting its activity . This results in a decrease in insulin secretion from islets, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, CLP-3094 has been observed to have stable effects. It is soluble in DMSO (up to 45 mg/ml) and is stable for 2 years as supplied . Solutions in DMSO may be stored at -20°C for up to 3 months .
Metabolic Pathways
The specific metabolic pathways that CLP-3094 is involved in are not currently available in the literature. Given its interaction with GPR142, it may be involved in pathways related to insulin secretion and inflammation .
Métodos De Preparación
La síntesis de CLP-3094 involucra varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética típicamente incluye la reacción de 4-clorofenol con óxido de etileno para formar 2-(4-clorofenoxi)etanol. Este intermedio luego reacciona con ácido tioacético para producir 2-(4-clorofenoxi)etil tioacetato. Finalmente, el tioacetato se cicla con o-fenilendiamina para producir CLP-3094
Análisis De Reacciones Químicas
CLP-3094 experimenta varias reacciones químicas, que incluyen:
Oxidación: CLP-3094 se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: El compuesto se puede reducir para formar tioles.
Sustitución: CLP-3094 puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo clorofenoxi. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como el metóxido de sodio.
Comparación Con Compuestos Similares
CLP-3094 es único en su actividad dual como inhibidor de BF3 del receptor de andrógenos y antagonista de GPR142. Los compuestos similares incluyen:
Inhibidores de BF3: Compuestos como los derivados de 2-(2-fenoxietil)tio-1H-bencimidazol, que también se dirigen al sitio BF3 del receptor de andrógenos.
Antagonistas de GPR142: Otros antagonistas selectivos de GPR142 que modulan la secreción de insulina y las respuestas inflamatorias. CLP-3094 destaca por su actividad combinada, lo que lo convierte en una herramienta valiosa para estudiar la interacción entre la señalización del receptor de andrógenos y las vías mediadas por GPR142.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWVENYWPSSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?
A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].
Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?
A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B420760.png)
![Propanamide, N-[4-[3-(4-dimethylaminophenyl)propenoyl]phenyl]-](/img/structure/B420761.png)
![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)


![5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B420767.png)


![3,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B420772.png)


![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)
![N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE](/img/structure/B420781.png)
